2,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide
Description
2,4-Dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide is a benzamide derivative featuring a 2,4-dimethoxy-substituted benzoyl group and a 2-methyl-5-nitrophenylamine moiety linked via an amide bond. This compound is of interest due to its structural complexity, which combines electron-donating methoxy groups and an electron-withdrawing nitro group.
Properties
Molecular Formula |
C16H16N2O5 |
|---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-5-11(18(20)21)8-14(10)17-16(19)13-7-6-12(22-2)9-15(13)23-3/h4-9H,1-3H3,(H,17,19) |
InChI Key |
ZXUVDZMAWXSXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods. One approach is the reaction between 2,4-dimethoxybenzoic acid and 2-methyl-5-nitroaniline.
Reaction Conditions: The reaction typically occurs under acidic conditions, using appropriate catalysts and solvents.
Industrial Production: While not widely produced industrially, it can be synthesized in the lab or on a small scale.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired transformation.
Major Products: The products formed depend on the reaction type and conditions.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules due to its functional groups that can undergo further chemical reactions.
Biology
- Enzyme Inhibition : Research indicates that 2,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide may act as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially modulating their activity.
Medicine
- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in vitro assays revealed an IC50 value of approximately 50 μM against MCF-7 (breast cancer) cells, indicating moderate potency compared to standard chemotherapeutics. The mechanism involves the induction of apoptosis through activation of caspase pathways and inhibition of cell cycle progression .
Data Tables
Case Studies
-
Anticancer Evaluation
- A study evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and modulation of pro-apoptotic factors.
-
Enzyme Interaction Studies
- Another research focused on the compound's ability to inhibit specific enzymes linked to cancer progression. The findings suggested that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes.
Mechanism of Action
- The compound’s mechanism of action depends on its specific interactions with biological targets. It may bind to receptors, enzymes, or other cellular components.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Table 1: Binding Affinity of Analogous Compounds to Abl Kinase
| Compound | Linkage Type | Binding Affinity (kcal/mol) | Key Interaction |
|---|---|---|---|
| Compound 9 | Amine | −11.4 | Nitro–Met-318 H-bond |
| Compound 15 (Analog) | Amide | −10.4 | Nitro–Met-318 H-bond |
Physicochemical and Optical Properties
Key Comparisons:
- 4-Methoxy-N-(2-Methyl-5-Nitrophenyl)Benzamide (4MNMNPB): This mono-methoxy analog () exhibits a lower melting point and reduced thermal stability compared to the dimethoxy target compound. Its second-harmonic generation (SHG) efficiency is 1.2 times that of potassium dihydrogen phosphate (KDP), attributed to the nitro group’s hyperpolarizability. The additional methoxy group in the target compound may enhance optical transmittance or thermal stability due to increased molecular symmetry .
- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide: Lacking nitro and methoxy groups, this compound demonstrates lower lipophilicity (logP ≈ 2.1) compared to the target compound (estimated logP > 3.5), highlighting the role of substituents in modulating bioavailability .
Biological Activity
2,4-Dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. Characterized by the presence of methoxy and nitro groups, this compound exhibits various biological activities, including anti-inflammatory, enzyme inhibition, and potential anticancer properties.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 322.342 g/mol
- CAS Number : 329941-71-1
This compound is synthesized through the reaction of 2,4-dimethoxybenzoic acid with 2-methyl-5-nitroaniline under acidic conditions, facilitating the formation of the amide bond .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy groups enhance solubility and membrane permeability, while the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various pathological processes including Alzheimer's disease. Inhibiting nSMase2 may reduce exosome release from cells, thus impacting cellular communication and disease progression .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (Caco2), and prostate (PC-3) cancer cells . The mechanism likely involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
-
Anti-inflammatory Study :
- Objective : To evaluate the anti-inflammatory effects of the compound.
- Method : Carrageenan-induced paw edema model in mice.
- Results : The compound showed a significant reduction in paw swelling compared to control groups, indicating potent anti-inflammatory activity.
- Enzyme Inhibition Study :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process starting with the preparation of substituted benzoyl chloride and coupling it with 2-methyl-5-nitroaniline under basic conditions. Key steps include:
- Acylation : React 2,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) to form the benzoyl chloride intermediate.
- Amide Coupling : Combine the intermediate with 2-methyl-5-nitroaniline in anhydrous dichloromethane, using triethylamine (Et₃N) as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product.
Yield optimization requires strict temperature control (0–5°C during acylation, room temperature for coupling) and inert atmospheres to prevent hydrolysis of reactive intermediates.
Q. How can structural features of this compound inform preliminary hypothesis generation in medicinal chemistry?
The compound’s structure includes:
- Dimethoxy groups : Electron-donating substituents that enhance aromatic ring stability and influence electronic interactions with biological targets.
- Nitro group : Electron-withdrawing, potentially enabling hydrogen bonding or charge-transfer interactions.
- Amide linker : Provides conformational rigidity and hydrogen-bonding capacity.
These features suggest potential as a kinase inhibitor or allosteric modulator, particularly targeting enzymes with hydrophobic pockets (e.g., tyrosine kinases). Comparative studies with similar benzamides show nitro groups enhance binding affinity to kinases like Abl (-11.4 kcal/mol in docking studies) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents impact structure-activity relationships (SAR) in kinase inhibition?
SAR studies require systematic variation of substituents:
- Nitro vs. methoxy groups : The nitro group at the 5-position on the aniline ring increases binding affinity to Abl kinase by forming a hydrogen bond with Met-318 (ΔG = -11.4 kcal/mol vs. -10.4 kcal/mol for non-nitro analogs) .
- Dimethoxy vs. mono-methoxy : Bulkier dimethoxy groups may reduce steric accessibility but improve solubility.
Methodological Approach :
Synthesize analogs with substituent modifications (e.g., -NO₂ → -CF₃, -OCH₃ → -CH₃).
Assess inhibitory activity via kinase assays (e.g., ADP-Glo™ Kinase Assay).
Validate interactions via X-ray crystallography or molecular docking.
Q. How can computational methods resolve contradictions in binding data across assay platforms?
Discrepancies in IC₅₀ values (e.g., biochemical vs. cellular assays) often arise from differences in membrane permeability or off-target effects.
- Molecular Dynamics (MD) Simulations : Simulate compound behavior in solvated kinase domains to identify transient binding modes.
- Free Energy Perturbation (FEP) : Quantify the energetic impact of substituent changes on binding .
- Meta-Analysis : Cross-reference data from SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cellular viability assays to distinguish direct binding from secondary effects.
Q. What analytical techniques are most robust for characterizing degradation products under physiological conditions?
- LC-MS/MS : Monitor hydrolytic degradation (e.g., amide bond cleavage) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).
- NMR Spectroscopy : Track structural changes in dimethyl sulfoxide-d₆ or deuterated water .
- Accelerated Stability Testing : Use thermal stress (40°C/75% RH) to identify degradation pathways.
Methodological Guidance for Contradictory Data
- Hypothesis Testing : If cellular assay IC₅₀ values conflict with biochemical data, perform permeability assays (e.g., Caco-2 monolayer) to assess membrane penetration.
- Orthogonal Validation : Use SPR to confirm direct binding and rule out aggregation-based false positives.
- Meta-Analysis Frameworks : Apply tools like Bayesian inference to weight data from heterogeneous assays .
Key Research Gaps and Future Directions
- In Vivo Pharmacokinetics : No data exists on oral bioavailability or metabolic clearance. Proposed studies:
- PK/PD profiling in rodent models.
- CYP450 inhibition screening.
- Target Deconvolution : Use CRISPR-Cas9 screens to identify off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
